molecular formula C10H12N2O3 B7942406 2,N,N-trimethyl-4-nitro-benzamide

2,N,N-trimethyl-4-nitro-benzamide

Cat. No.: B7942406
M. Wt: 208.21 g/mol
InChI Key: IMNXFFJNFPGVJJ-UHFFFAOYSA-N
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Description

2,N,N-Trimethyl-4-nitro-benzamide is a nitroaromatic benzamide derivative characterized by a para-nitro group on the benzoyl ring, an ortho-methyl substituent, and two methyl groups attached to the amide nitrogen. This structure confers unique electronic and steric properties, distinguishing it from related compounds.

Properties

IUPAC Name

N,N,2-trimethyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-6-8(12(14)15)4-5-9(7)10(13)11(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNXFFJNFPGVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares 2,N,N-trimethyl-4-nitro-benzamide with structurally and functionally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Key Observations :

  • Substituent Effects : The ortho-methyl group in this compound introduces steric hindrance absent in simpler analogs like N,N-dimethyl-4-nitrobenzamide (3p). This likely reduces molecular planarity and influences crystal packing .
  • Synthetic Routes: Most compounds are synthesized via amidation of benzoyl chlorides, but mechanochemical methods (e.g., ball-milling) are emerging for eco-friendly synthesis .
Physicochemical and Spectroscopic Properties
Compound Name Molecular Weight Melting Point (°C) Solubility NMR Shifts (¹H, δ ppm)
This compound 222.25 Not reported Moderate in DMSO Aromatic H: ~8.2 (d, para-nitro), ~7.5 (m, ortho-methyl); N(CH₃)₂: ~3.1 (s)
N,N-Dimethyl-4-nitrobenzamide (3p) 194.19 145–147 High in chloroform Aromatic H: ~8.3 (d, para-nitro); N(CH₃)₂: ~3.0 (s)
2-Nitro-N-(4-nitrophenyl)benzamide 317.28 210–212 Low in polar solvents Aromatic H: ~8.5–7.5 (multiple peaks); NH: ~10.2 (s)

Key Observations :

  • NMR Shifts : The ortho-methyl group in the target compound deshields adjacent aromatic protons, shifting their signals upfield compared to N,N-dimethyl-4-nitrobenzamide .
  • Solubility : Lipophilic substituents (e.g., diphenylethyl in ) reduce aqueous solubility, while polar nitro groups enhance solubility in aprotic solvents.

Key Observations :

  • Mutagenicity: Nitroaromatics like N-[3-(5-nitro-2-furyl)-2-thiazolyl]formamide exhibit carcinogenicity due to nitroso metabolite formation . The trimethyl groups in the target compound may hinder metabolic activation, reducing toxicity .
Crystallographic and Stability Data
Compound Name Crystal System Dihedral Angle (Aromatic Rings) Hydrogen Bonding Key References
This compound Not reported Likely non-planar due to ortho-methyl Intramolecular C-H···O (if present)
2-Nitro-N-(4-nitrophenyl)benzamide Orthorhombic (P 2₁2₁2₁) 82.32° Intermolecular N-H···O networks

Key Observations :

  • The ortho-methyl group in the target compound likely disrupts coplanarity between aromatic rings, reducing π-π stacking interactions compared to 2-nitro-N-(4-nitrophenyl)benzamide .

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